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Compound of Interest

Compound Name: N-(3-aminopyridin-4-yl)benzamide

Cat. No.: B2454688

Disclaimer:N-(3-aminopyridin-4-yl)benzamide is a specific isomer for which public
experimental data is not readily available. This guide has been constructed based on
established chemical principles and data from structurally analogous compounds. The
experimental protocols, characterization data, and biological activities described herein are
predictive and intended for research and development purposes. All proposed experimental
work should be conducted with appropriate safety precautions and validation.

Abstract

N-(3-aminopyridin-4-yl)benzamide is a novel small molecule belonging to the aminopyridine
benzamide class of compounds. This class is of significant interest in medicinal chemistry due
to the established biological activities of its members, which include the inhibition of various
protein kinases and histone deacetylases (HDACSs). This technical guide provides a
comprehensive overview of the predicted molecular structure, proposed synthesis, and
potential biological significance of N-(3-aminopyridin-4-yl)benzamide. Detailed, predictive
experimental protocols for its synthesis and characterization are provided, alongside a
discussion of its potential therapeutic applications as an inhibitor of key signaling pathways,
such as the TYK2 and HDAC pathways. This document is intended to serve as a foundational
resource for researchers, scientists, and drug development professionals interested in the
exploration of this and related compounds.

Molecular Structure and Properties
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N-(3-aminopyridin-4-yl)benzamide consists of a benzamide group linked to the 4-position of a
3-aminopyridine moiety. The core structure combines the rigid, aromatic systems of benzene
and pyridine with the flexible amide linker and two amine functionalities, suggesting potential

for diverse molecular interactions.

Table 1: Predicted Physicochemical Properties

Property Predicted Value
Molecular Formula C12H11Ns0O
Molecular Weight 213.24 g/mol
XLogP3 1.5

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 3

Rotatable Bond Count 2

Data predicted using computational models.

Synthesis and Purification

The synthesis of N-(3-aminopyridin-4-yl)benzamide can be achieved through a standard
amidation reaction between an activated benzoic acid derivative and 3,4-diaminopyridine. A
common and effective method involves the use of a coupling agent or the conversion of
benzoic acid to a more reactive acyl chloride.

Proposed Synthesis Workflow

The logical flow for the synthesis and purification of the target compound is outlined below.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b2454688?utm_src=pdf-body
https://www.benchchem.com/product/b2454688?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2454688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis

Start Materials:
- Benzoic Acid
- 3,4-Diaminopyridine

]

Activation of Benzoic Acid
(e.g., with SOCIz or EDC/HOBY)

!

Amide Coupling Reaction

'

Reaction Quenching & Work-up

Purification & gharacterization

Crude Product Extraction

'

Column Chromatography

'

Characterization
(NMR, MS, X-ray)

@-(3-aminopyridin-4-yl)ben@

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b2454688?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2454688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Figure 1: Proposed workflow for the synthesis and purification of N-(3-aminopyridin-4-
yl)benzamide.

Experimental Protocol: Acyl Chloride Method

This protocol describes the synthesis via a benzoyl chloride intermediate.

Materials:

Benzoic acid

e Thionyl chloride (SOCI2)

e 3,4-Diaminopyridine

e Anhydrous Dichloromethane (DCM)

o Triethylamine (TEA)

e Saturated sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
e Preparation of Benzoyl Chloride:

o In a round-bottom flask under an inert atmosphere (Nz or Ar), suspend benzoic acid (1.0
eq) in anhydrous DCM.

o Add thionyl chloride (1.2 eq) dropwise at 0 °C.
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o Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the
solution becomes clear.

o Remove the solvent and excess thionyl chloride under reduced pressure to yield crude
benzoyl chloride, which can be used directly in the next step.

e Amide Coupling:

[¢]

Dissolve 3,4-diaminopyridine (1.0 eq) in anhydrous DCM in a separate flask and add
triethylamine (1.5 eq) as a base.

o Cool the solution to O °C.

o Add a solution of the crude benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the
cooled amine solution.

o Allow the reaction mixture to stir at room temperature for 8-12 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

e Work-up and Extraction:
o Once the reaction is complete, quench the mixture by adding water.

o Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium
bicarbonate solution (2x), water (1x), and brine (1x).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in
vacuo to obtain the crude product.

o Purification:

o Purify the crude solid by flash column chromatography on silica gel, using a suitable
eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure N-(3-
aminopyridin-4-yl)benzamide.

Molecular Characterization
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The structure of the synthesized compound should be confirmed using standard analytical

techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.

The predicted chemical shifts are based on analyses of similar structures.[1][2][3]

Table 2: Predicted *H and 3C NMR Data (in DMSO-ds)

1H NMR Predicted o Multiplicity Integration Assignment
(ppm)

Amide NH ~10.0 - 10.5 s 1H -C(O)NH-

Pyridine H ~8.0-8.2 d 1H H-2 or H-6

Pyridine H ~7.8-8.0 d 1H H-5

Benzoyl H ~7.9-8.1 m 2H ortho-H

Benzoyl H ~75-71.7 m 3H meta/para-H

Amine NHz ~55-6.5 s (br) 2H -NH:

13C NMR Predicted & (ppm) Assignment

Carbonyl C ~165 - 168 C=0

Pyridine C ~145 - 155 C-2,C-6

Pyridine C ~135- 145 C-3,C-4

Pyridine C ~110 - 120 C-5

Benzoyl C ~130 - 135 ipso-C

Benzoyl C ~127 - 132 ortho/meta/para-C
X-ray Crystallography
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Single-crystal X-ray diffraction provides definitive proof of structure and detailed information on
the three-dimensional arrangement of the molecule in the solid state.

Experimental Protocol: X-ray Crystallography
e Crystal Growth:

o Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of
the purified compound. Common solvent systems include ethanol, methanol, ethyl
acetate, or mixtures thereof with less polar solvents like hexane.

e Data Collection:

o Mount a suitable crystal on a diffractometer equipped with a monochromatic X-ray source
(e.g., Mo Ka or Cu Ka radiation).

o Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal

vibrations.
e Structure Solution and Refinement:
o Process the collected data to obtain integrated intensities.
o Solve the crystal structure using direct methods or Patterson methods.

o Refine the structural model against the experimental data to obtain final atomic
coordinates, bond lengths, bond angles, and thermal parameters. The resulting structure
can reveal details about intermolecular interactions, such as hydrogen bonding, which are
crucial for understanding its solid-state properties.[4][5]

Potential Biological Activity and Signhaling Pathways

Derivatives of aminopyridine and benzamide are known to be biologically active, frequently
acting as inhibitors of various enzymes.[6][7] Based on its structural motifs, N-(3-
aminopyridin-4-yl)benzamide is a candidate for inhibiting protein kinases and histone
deacetylases (HDACS).
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Potential as a TYK2 Inhibitor

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and a key mediator in
the signaling pathways of cytokines like IL-12, IL-23, and Type | interferons.[8][9][10]
Dysregulation of these pathways is implicated in various autoimmune and inflammatory
diseases. The aminopyridine scaffold is a known feature in some kinase inhibitors.[11]
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Figure 2: Proposed inhibition of the TYK2 signaling pathway.

The diagram illustrates how cytokines activate their receptors, leading to the phosphorylation
and activation of TYK2 and other JAKs.[12][13] These kinases then phosphorylate STAT
proteins, which translocate to the nucleus to initiate the transcription of inflammatory genes. N-
(3-aminopyridin-4-yl)benzamide may act by inhibiting the kinase activity of TYK2, thereby
blocking this inflammatory cascade.

Potential as an HDAC Inhibitor

Histone deacetylases (HDACS) are enzymes that remove acetyl groups from histones and
other proteins, leading to chromatin condensation and repression of gene transcription.[14]
HDAC inhibitors cause hyperacetylation, leading to the expression of tumor suppressor genes
and are therefore investigated as anti-cancer agents.[15][16] Several benzamide derivatives
are known HDAC inhibitors.
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Figure 3: Proposed mechanism of HDAC inhibition.

This diagram shows the dynamic equilibrium of chromatin acetylation regulated by HATs and
HDACSs.[17][18] By inhibiting HDACs, N-(3-aminopyridin-4-yl)benzamide could prevent the
removal of acetyl groups, maintaining chromatin in a relaxed, transcriptionally active state. This
can lead to the expression of genes that inhibit cancer cell proliferation and induce apoptosis.

Conclusion

N-(3-aminopyridin-4-yl)benzamide represents a novel chemical entity with significant
potential for applications in drug discovery, particularly in the areas of immunology and
oncology. This guide provides a foundational framework for its synthesis, characterization, and
biological evaluation. The predictive nature of the data presented herein underscores the need
for empirical validation. Future research should focus on the successful synthesis of this
compound, confirmation of its structure, and comprehensive screening of its biological activities
to ascertain its therapeutic potential as a kinase or HDAC inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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